molecular formula C19H15ClN2O4S2 B2498742 Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate CAS No. 338966-04-4

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate

Cat. No.: B2498742
CAS No.: 338966-04-4
M. Wt: 434.91
InChI Key: RSYGAVBQYPQNBW-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate is a structurally complex organic compound featuring a benzoate ester core linked to a 4-(4-chlorophenyl)-substituted thiazole ring via a sulfinyl-containing acetamide bridge.

Properties

IUPAC Name

methyl 2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfinylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c1-26-18(24)14-4-2-3-5-16(14)28(25)11-17(23)22-19-21-15(10-27-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYGAVBQYPQNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate typically involves multi-step organic reactions. The primary route includes:

  • Thiazole ring formation through cyclization of appropriate precursors.

  • Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.

  • Formation of the sulfoxide moiety through oxidation using mild oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

  • Final esterification to form the benzenecarboxylate ester.

Industrial Production Methods

Industrial production would likely involve similar steps but on a larger scale, optimized for yield and cost-effectiveness. High-pressure reactors, continuous flow systems, and automated reaction monitoring could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate can undergo various chemical reactions, including:

  • Oxidation: Further oxidation to sulfone derivatives using stronger oxidizers.

  • Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents like sodium borohydride.

  • Substitution: Nucleophilic substitution on the thiazole ring.

Common Reagents and Conditions

  • Oxidation: Using reagents like m-CPBA under controlled temperature.

  • Reduction: Utilizing sodium borohydride in an alcoholic solvent.

  • Substitution: Employing alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products

Depending on the reaction conditions, the major products can vary from sulfones and sulfides to substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate finds its applications in several scientific domains:

  • Chemistry: Used as a precursor for synthesizing more complex molecules.

  • Biology: Studied for its potential enzyme inhibitory activities.

  • Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

  • Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate exerts its effects is multi-faceted:

  • Molecular Targets: Likely interacts with various enzymes and receptors due to its structural diversity.

  • Pathways Involved: May interfere with cellular signaling pathways, modulating processes like apoptosis and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a thiazole ring, sulfinyl bridge, and 4-chlorophenyl substituent. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Groups Hypothesized Applications
Target Compound 4-(4-chlorophenyl)-1,3-thiazol-2-yl, sulfinyl (S=O), methyl benzoate Sulfinyl, ester, amide Potential herbicide or pharmaceutical (inferred from thiazole and sulfinyl motifs)
Metsulfuron-methyl () 4-methoxy-6-methyl-1,3,5-triazin-2-yl, sulfonyl (SO₂), methyl benzoate Sulfonyl, ester, urea Herbicide (sulfonylurea class); inhibits acetolactate synthase in plants
[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate () 4-(4-methylphenyl)-1,3-thiazol-2-yl, bromobenzoate Ester, amide, bromoaryl Research chemical; bromine may enhance lipophilicity or bioactivity
2-(4-chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate () 4-chlorophenyl, furylmethyl sulfonamide, ketone Sulfonyl, ketone, furan Possible antimicrobial or enzyme inhibitor (furan and sulfonamide groups)

Physicochemical Properties

  • Sulfinyl vs. This may lower herbicidal potency compared to sulfonylureas but enhance reactivity in other pathways .
  • Chlorophenyl vs. Methylphenyl Substituents : The 4-chlorophenyl group in the target compound likely increases lipophilicity and steric bulk compared to the 4-methylphenyl analog (), which could influence membrane permeability and target binding .
  • Ester vs. Ketone Linkages : The methyl benzoate ester in the target compound may confer greater hydrolytic stability compared to the ketone-containing analog (), which could undergo faster metabolic degradation .

Biological Activity

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a sulfinyl group, and a benzenecarboxylate moiety. Its molecular formula is C15H14ClN3O4SC_{15}H_{14}ClN_{3}O_{4}S, which indicates the presence of chlorine and sulfur atoms that contribute to its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of related compounds containing thiazole and sulfonamide functionalities. For instance, derivatives with the thiazole moiety have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

The synthesized compounds showed varying degrees of efficacy in inhibiting bacterial growth, with IC50 values indicating their potency. Compounds with a similar structure exhibited strong inhibitory activity against urease, an enzyme linked to bacterial virulence .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds similar to this compound are effective acetylcholinesterase (AChE) inhibitors. AChE plays a crucial role in neurotransmission, and its inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .

The compound also exhibits urease inhibition, which is significant for treating infections caused by urease-producing bacteria. The inhibition of urease can disrupt the pathogenicity of these bacteria by altering the local pH and preventing their survival in acidic environments .

In Vivo Studies

Research focusing on similar thiazole-containing compounds has shown promising results in animal models. For instance, the administration of these compounds demonstrated a reduction in bacterial load and inflammation markers in infected mice . These findings suggest that this compound could be a candidate for further development as an antibacterial agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that compounds with similar structures possess favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate their safety profiles before clinical applications can be considered.

Comparative Analysis of Biological Activities

Activity Related Compounds IC50 Values (µM) Notes
AntibacterialThiazole derivatives0.63 - 6.28Effective against Salmonella typhi
AChE InhibitionPiperidine derivatives1.21 - 6.28Potential for neurodegenerative diseases
Urease InhibitionSulfonamide derivatives1.13 - 6.28Disrupts bacterial pathogenicity

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